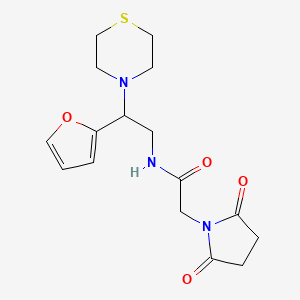

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acetamide

Description

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acetamide is a synthetic acetamide derivative characterized by a unique combination of functional groups:

- A 2,5-dioxopyrrolidin-1-yl moiety, which is a cyclic diketone known to enhance solubility and metabolic stability in drug-like molecules.

- A furan-2-yl substituent, a heteroaromatic ring that contributes to π-π stacking interactions in biological targets.

- A thiomorpholinoethyl group, a sulfur-containing morpholine analog that may improve membrane permeability and modulate receptor binding.

Properties

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O4S/c20-14(11-19-15(21)3-4-16(19)22)17-10-12(13-2-1-7-23-13)18-5-8-24-9-6-18/h1-2,7,12H,3-6,8-11H2,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHPNVUBYQJWBST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC(=O)NCC(C2=CC=CO2)N3CCSCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the 2,5-dioxopyrrolidin-1-yl moiety. This can be achieved through the cyclization of a suitable precursor, such as glutamic acid or its derivatives, under dehydrating conditions.

Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a furan boronic acid or furan halide.

Thiomorpholine Incorporation: The thiomorpholine ring is typically introduced through nucleophilic substitution reactions, where a suitable thiomorpholine derivative reacts with an electrophilic intermediate.

Final Coupling: The final step involves coupling the intermediate compounds to form the desired product. This can be achieved through amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring in the compound can undergo oxidation reactions, forming furanones or other oxidized derivatives.

Reduction: The pyrrolidinone ring can be reduced to form pyrrolidine derivatives.

Substitution: The compound can undergo various substitution reactions, particularly at the furan and thiomorpholine rings.

Common Reagents and Conditions

Oxidation: Reagents such as m-CPBA (meta-chloroperoxybenzoic acid) or KMnO₄ (potassium permanganate) can be used.

Reduction: Common reducing agents include LiAlH₄ (lithium aluminium hydride) or NaBH₄ (sodium borohydride).

Substitution: Halogenating agents, nucleophiles, and bases are often employed in substitution reactions.

Major Products

Oxidation: Furanones, carboxylic acids.

Reduction: Pyrrolidine derivatives.

Substitution: Various substituted furan and thiomorpholine derivatives.

Scientific Research Applications

Medicinal Applications

1. Antifungal Activity

Recent studies have evaluated derivatives of the compound for their antifungal properties. For instance, research indicates that compounds based on the 2,5-dioxopyrrolidine scaffold exhibit significant activity against fungi such as Aspergillus flavus and Candida albicans. These findings suggest that modifications to the core structure can enhance antifungal efficacy, making it a promising candidate for developing new antifungal agents .

2. Anticancer Potential

The compound's structural features may also confer anticancer properties. Initial screenings have shown that related compounds can inhibit cancer cell proliferation in vitro. The mechanism is thought to involve the modulation of apoptotic pathways, although further research is needed to elucidate specific targets and pathways involved in this activity.

3. Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease. These properties could lead to the development of therapeutic agents aimed at mitigating neurodegeneration.

Material Science Applications

1. Polymer Chemistry

The compound can serve as an intermediate in synthesizing high-performance polymers. Its unique structure allows it to participate in various polymerization reactions, potentially leading to materials with enhanced thermal stability and mechanical properties. This application is particularly relevant in developing engineering plastics, where durability and resistance to environmental degradation are crucial .

2. Drug Delivery Systems

Due to its ability to form stable complexes with various biomolecules, 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acetamide may also be explored for use in drug delivery systems. Its compatibility with lipophilic drugs could facilitate the development of novel formulations that enhance bioavailability and therapeutic efficacy.

Case Studies

Mechanism of Action

The mechanism by which 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acetamide exerts its effects depends on its interaction with molecular targets. Potential mechanisms include:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Modulation: It could act as an agonist or antagonist at various receptors, altering cellular signaling pathways.

DNA/RNA Interaction: The compound might intercalate into DNA or RNA, affecting transcription and translation processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural homology with several acetamide derivatives reported in the literature. Key comparisons include:

Pharmacological and Physicochemical Properties

- Solubility: The 2,5-dioxopyrrolidinyl group in the target compound likely enhances aqueous solubility compared to non-polar analogs like the benzothiazole derivatives in and . However, the thiomorpholinoethyl group may reduce solubility relative to simpler morpholine derivatives .

- Receptor Binding: The furan-2-yl group may confer selectivity for aromatic-rich binding pockets, similar to chlorophenoxy groups in auxin agonists (e.g., WH7) . In contrast, pyridazinone-containing analogs () exhibit specificity for formyl peptide receptors (FPR2), suggesting divergent target profiles.

Q & A

Q. What are the established synthetic routes for 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acetamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the introduction of the furan-2-ylmethyl group via nucleophilic substitution, followed by coupling of the thiomorpholinoethyl moiety. Key steps include:

- Step 1 : Activation of the pyrrolidinone core using carbodiimide coupling agents (e.g., EDC or DCC) in anhydrous DMF or THF .

- Step 2 : Introduction of the thiomorpholinoethyl group via thiol-ene "click" chemistry or nucleophilic displacement, requiring inert atmospheres (N₂/Ar) and catalysts like triethylamine .

- Optimization : Reaction yields are sensitive to solvent polarity (e.g., DMF > THF), temperature (40–60°C), and stoichiometric ratios (1:1.2 for amine:carbonyl). Monitoring via TLC or HPLC ensures intermediate purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the furan and thiomorpholine groups. Key signals include:

- Furan protons: δ 6.2–7.4 ppm (aromatic protons).

- Thiomorpholine methylenes: δ 2.8–3.5 ppm (multiplet) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z ~408.2) .

- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95% for biological assays) .

Q. What initial biological screening approaches are recommended to assess this compound's bioactivity?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases (e.g., PI3K, MAPK) or proteases using fluorogenic substrates. IC₅₀ values are determined via dose-response curves (0.1–100 µM) .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 24–72 hr exposure. Normalize to positive controls (e.g., doxorubicin) .

- Solubility Profiling : Use PBS (pH 7.4) and DMSO stock solutions to ensure compatibility with in vitro systems .

Advanced Research Questions

Q. How can researchers optimize the introduction of the thiomorpholinoethyl group while minimizing side reactions (e.g., oxidation or dimerization)?

- Methodological Answer :

- Protecting Groups : Temporarily protect the furan oxygen with trimethylsilyl groups to prevent unwanted ring-opening during thiomorpholine coupling .

- Reductive Conditions : Use sodium borohydride or catalytic hydrogenation to stabilize thioether linkages and prevent disulfide formation .

- Stepwise Synthesis : Isolate intermediates (e.g., 2-(furan-2-yl)-2-thiomorpholinoethylamine) prior to final acetamide coupling to reduce competing pathways .

Q. What strategies resolve contradictory data in enzyme inhibition studies across different assay conditions (e.g., pH or co-factor availability)?

- Methodological Answer :

- Standardized Buffers : Use Tris-HCl (pH 7.4–8.0) or HEPES (pH 7.2–7.5) with 1–5 mM Mg²⁺/ATP to mimic physiological conditions .

- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding affinity and thermal shift assays (TSA) for target engagement .

- Data Normalization : Include internal controls (e.g., staurosporine for kinases) and account for solvent effects (e.g., DMSO ≤0.1% v/v) .

Q. How does the furan-thiomorpholine interaction influence the compound's conformational stability under physiological conditions?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to analyze steric and electronic effects of the furan-thiomorpholine interface. Solvent effects (PCM model) predict aqueous stability .

- Molecular Dynamics (MD) : Simulate 100-ns trajectories in explicit water to assess hydrogen bonding between the thiomorpholine sulfur and water molecules, which may enhance solubility .

- Experimental Validation : Compare experimental LogP (e.g., 2.1–2.5) with predicted values to confirm computational insights .

Q. What methodologies validate target engagement in cellular models for this compound?

- Methodological Answer :

- Cellular Thermal Shift Assay (CETSA) : Treat cells (e.g., HEK293) with 10 µM compound, lyse, and heat (37–65°C). Quantify target protein stability via Western blot .

- CRISPR-Cas9 Knockouts : Generate cell lines lacking putative targets (e.g., HDACs) to confirm on-mechanism activity in proliferation assays .

- SPR Biosensing : Immobilize recombinant target proteins on sensor chips to measure real-time binding kinetics (KD < 1 µM indicates high affinity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.